4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-quinazoline
- 4-Chloro-6-methylquinoline
Uniqueness
4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClF3N2 |
---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H10ClF3N2/c1-5-15-8-4-6(10(12,13)14)2-3-7(8)9(11)16-5/h6H,2-4H2,1H3 |
InChI Key |
QPAMKYMUKZPSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC(C2)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
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